molecular formula C16H14N4O4S2 B2937391 N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922076-64-0

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2937391
CAS No.: 922076-64-0
M. Wt: 390.43
InChI Key: ZYCLRNNHWZSROZ-UHFFFAOYSA-N
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Description

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrothiophene moiety, and an isopropylthio substituent

Mechanism of Action

Target of Action

Similar compounds have been found to interact withG protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a significant role in various cellular processes, including inflammation and pain perception.

Mode of Action

The compound acts as an agonist of GPR35 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR35, activating it. This activation can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

Upon activation of GPR35, the compound can influence several biochemical pathways. One such pathway is the p38 mitogen-activated protein kinase (MAPK) pathway . Activation of this pathway can lead to increased inflammation, as seen in macrophages .

Result of Action

The activation of GPR35 by the compound leads to an enhanced inflammatory response in macrophages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitrothiophene Moiety: This step involves nitration of a thiophene derivative, followed by coupling with the oxadiazole intermediate.

    Attachment of the Isopropylthio Group: This can be done via a substitution reaction using an appropriate thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The isopropylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the isopropylthio group could yield a variety of substituted products.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • N-(5-(3-(ethylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Uniqueness

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

5-nitro-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c1-9(2)25-11-5-3-4-10(8-11)15-18-19-16(24-15)17-14(21)12-6-7-13(26-12)20(22)23/h3-9H,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCLRNNHWZSROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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